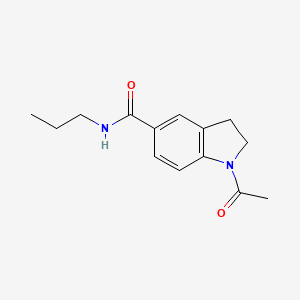![molecular formula C17H24N2O2 B7473877 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473877.png)
1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one is a chemical compound that has gained significant attention in scientific research. It is commonly known as DM-1 and is used in various fields, including medicinal chemistry, pharmacology, and neuroscience. DM-1 is a piperazine derivative that has a unique chemical structure, making it a promising compound for developing new drugs.
Wirkmechanismus
DM-1 exerts its effects through various mechanisms of action. It has been found to inhibit tubulin polymerization, which is essential for cell division and growth. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. DM-1 also inhibits acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is essential for cognitive function. In Parkinson's disease, DM-1 has been found to activate the Nrf2 pathway, which plays a crucial role in protecting neurons from oxidative stress.
Biochemical and Physiological Effects:
DM-1 has various biochemical and physiological effects on the body. It has been found to increase the levels of reactive oxygen species (ROS) and induce DNA damage in cancer cells. In Alzheimer's disease, DM-1 has been shown to reduce the levels of amyloid-beta plaques and increase the levels of acetylcholine. In Parkinson's disease, DM-1 has been found to protect dopaminergic neurons from oxidative stress and improve motor function.
Vorteile Und Einschränkungen Für Laborexperimente
DM-1 has several advantages and limitations for lab experiments. Its unique chemical structure makes it a promising compound for developing new drugs. However, the synthesis of DM-1 is a complex process that requires expertise and precision. DM-1 is also a potent compound that requires careful handling and storage. Additionally, DM-1 has limited solubility in water, which can pose challenges in certain experiments.
Zukünftige Richtungen
DM-1 has shown promising results in various scientific research fields, and there are several future directions for its use. In cancer research, DM-1 can be further developed as an anti-cancer agent and used in combination with other drugs to enhance its efficacy. In Alzheimer's disease research, DM-1 can be studied further to understand its mechanism of action and develop new drugs that target the disease. In Parkinson's disease research, DM-1 can be used to develop new drugs that protect dopaminergic neurons and improve motor function.
In conclusion, 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one is a chemical compound that has significant potential in scientific research. It has shown promising results in various fields, including medicinal chemistry, pharmacology, and neuroscience. DM-1's unique chemical structure, mechanism of action, and biochemical and physiological effects make it a promising compound for developing new drugs. Its advantages and limitations for lab experiments should be carefully considered, and future directions for its use should be explored to further understand its potential.
Synthesemethoden
DM-1 can be synthesized through a multi-step process, starting with the reaction of 2,4-dimethylbenzoyl chloride with piperazine. The resulting product is then reacted with 2-methylpropan-1-one to yield DM-1. The synthesis of DM-1 is a complex process that requires expertise and precision, but it is crucial for obtaining high-quality DM-1 for scientific research.
Wissenschaftliche Forschungsanwendungen
DM-1 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DM-1 has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. In Alzheimer's disease, DM-1 has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques. In Parkinson's disease, DM-1 has been found to protect dopaminergic neurons and improve motor function.
Eigenschaften
IUPAC Name |
1-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12(2)16(20)18-7-9-19(10-8-18)17(21)15-6-5-13(3)11-14(15)4/h5-6,11-12H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXGZTVBVFCYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone](/img/structure/B7473807.png)



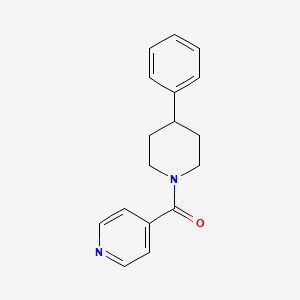
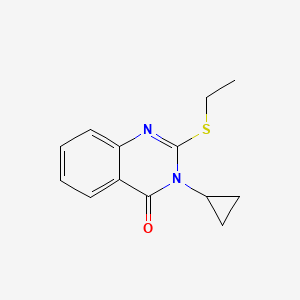
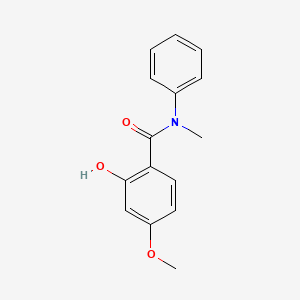
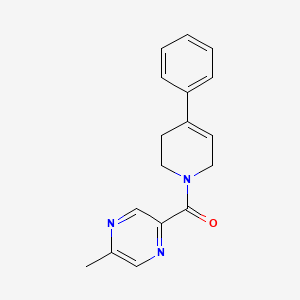
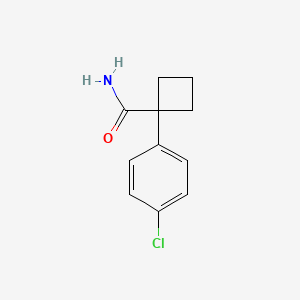
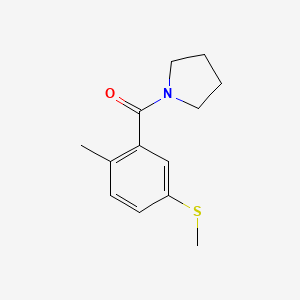


![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B7473884.png)
